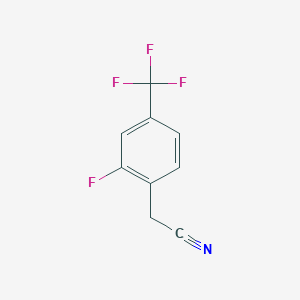

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGSJWMEAQTLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372168 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-11-7 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239087-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS 239087-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that holds significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties. Strategic placement of these moieties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in the field of drug development.

Physicochemical and Spectral Properties

The properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 239087-11-7 | [6] |

| Molecular Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Appearance | Liquid | [7] |

| Boiling Point | 219 °C at 760 mmHg | [8] |

| Purity | ≥97% | [6] |

Table 2: Spectral Data References

| Spectral Data Type | Availability | Source(s) |

| ¹H NMR | Data available | [8][9] |

| ¹³C NMR | Data available | [8][9] |

| Mass Spectrometry (MS) | Data available | [8][9] |

| Infrared (IR) | Data available | [8][9] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. Below is a representative experimental protocol for this transformation.

Synthesis of this compound from 2-Fluoro-4-(trifluoromethyl)benzyl bromide

This protocol is adapted from general methods for the synthesis of phenylacetonitrile derivatives.[10][11]

Reaction Scheme:

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol, absolute

-

Water, distilled

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1 equivalent), sodium cyanide (1.8 equivalents), absolute ethanol, and water.

-

Stir the mixture and heat under reflux for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with a significant volume of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry them over anhydrous potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Role in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates.[2][12] The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[3][4][5]

Given these properties, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. A logical progression for evaluating a compound like this compound in a drug discovery program is outlined below.

Diagram 2: Hypothetical Drug Discovery Screening Cascade

Caption: A logical workflow for the screening and development of a novel chemical entity.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

GHS Hazard Statements:

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of fluoro and trifluoromethyl substituents offers a strategic advantage in modulating the properties of lead compounds. This guide provides essential information to facilitate its use in research and development, from its fundamental properties and synthesis to a conceptual framework for its application in drug discovery. As with all reactive chemical intermediates, appropriate safety measures must be strictly followed during its handling and use.

References

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound(239087-11-7) 1H NMR [m.chemicalbook.com]

- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in various fields of chemical synthesis. This document consolidates available data on its physical and chemical properties, spectral analyses, and safety information to support its application in research and development.

Chemical Identity and Physical Properties

This compound is a substituted aromatic nitrile. Its structure features a fluorine atom and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetonitrile |

| CAS Number | 239087-11-7 |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)CC#N |

| InChI Key | ZLGSJWMEAQTLFY-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 219.0 ± 35.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 105.9 ± 17.3 °C (Predicted) | |

| Solubility | Limited solubility in polar solvents; likely soluble in non-polar organic solvents.[2] |

Spectral Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbon of the trifluoromethyl group. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

-

C-F stretch: Strong absorption bands are anticipated in the region of 1000-1400 cm⁻¹ due to the C-F bonds of the fluoro and trifluoromethyl groups.

-

Aromatic C-H stretch: Bands are expected above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 203.14. Fragmentation may involve the loss of the cyano group (-CN), the trifluoromethyl group (-CF₃), or other characteristic fragments of the substituted phenyl ring.

Synthesis

A representative experimental workflow for a similar synthesis is provided below.

Caption: General workflow for the synthesis of phenylacetonitriles.

A detailed protocol for a related compound, o-trifluoromethylphenylacetonitrile, involves refluxing o-trifluoromethylbenzyl bromide with potassium cyanide in an ethanol/water mixture for 20 hours. The product is then isolated through extraction and distillation.[3] A similar approach could likely be adapted for the synthesis of this compound.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, suggesting that this compound could serve as a building block for biologically active molecules.[2] The presence of the fluorine and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity to biological targets.[2] Further research is required to elucidate any intrinsic biological effects of this specific molecule.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available data.

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H302+H312 | Harmful if swallowed or in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid breathing fumes, vapor, or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash immediately with plenty of water.

The logical relationship for handling a chemical spill is outlined in the diagram below.

Caption: Logical workflow for responding to a chemical spill.

This guide provides a summary of the currently available technical data for this compound. Researchers and drug development professionals should consult the original sources and relevant safety data sheets (SDS) for more detailed information and before handling this chemical.

References

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile molecular structure and weight

An In-depth Technical Guide on 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a substituted aromatic compound. Its key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H5F4N[1] |

| Molecular Weight | 203.14 g/mol [1] |

| CAS Number | 239087-11-7[1] |

Molecular Structure

The structure of this compound consists of a central benzene ring. This ring is substituted with a fluoro group at the second position, a trifluoromethyl group at the fourth position, and an acetonitrile group at the first position.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline the specific reagents, reaction conditions, and analytical techniques (such as NMR, mass spectrometry, and HPLC) used to synthesize and characterize the molecule. For professionals seeking to utilize this compound, sourcing it from a reputable chemical supplier who provides a certificate of analysis is standard practice. The information provided, such as the CAS number 239087-11-7, is crucial for accurate identification and procurement.[1]

References

An In-depth Technical Guide to the Spectral Analysis of Phenylacetonitrile Derivatives

To provide a practical and illustrative guide, this report presents a detailed analysis of the closely related and well-characterized compound, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2). The spectral characteristics of this analog serve as a valuable reference point for researchers working with fluorinated phenylacetonitrile derivatives.

Spectral Data Summary

The following tables summarize the key spectral data for 4-(trifluoromethyl)phenylacetonitrile. These values provide a baseline for interpreting the spectra of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The data below for 4-(trifluoromethyl)phenylacetonitrile were obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Trifluoromethyl)phenylacetonitrile

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₂ (Acetonitrile) | 3.82 | 22.8 |

| C-CN (Aromatic) | - | 129.5 |

| CH (Aromatic, ortho to CH₂CN) | 7.45 (d) | 128.2 |

| CH (Aromatic, meta to CH₂CN) | 7.65 (d) | 126.1 |

| C-CF₃ (Aromatic) | - | 131.5 (q) |

| CN (Nitrile) | - | 117.5 |

| CF₃ | - | 123.9 (q) |

Data sourced from theoretical and experimental studies. A detailed analysis can be found in the Bulgarian Journal of Physics.[1]

Table 2: ¹⁹F NMR Spectral Data for 4-(Trifluoromethyl)phenylacetonitrile

| Functional Group | ¹⁹F NMR Chemical Shift (δ) (ppm) | Multiplicity |

| -CF₃ | -62.8 | Singlet (s) |

Note: The ¹⁹F NMR chemical shift is relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-(Trifluoromethyl)phenylacetonitrile

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3415 - 3300 | C-H Stretching (Aromatic) | Medium |

| 2253 | C≡N Stretching (Nitrile) | Strong |

| 1700 - 1560 | C-H In-plane Bending | Medium |

| 1325 | C-F Stretching (in CF₃) | Strong |

| 1180 - 1110 | C-F Symmetric & Asymmetric Stretching | Strong |

| 850 | C-H Out-of-plane Bending (para-subst.) | Strong |

Data compiled from the NIST Chemistry WebBook and published research.[1][2] The strong absorption band for the nitrile group (C≡N) is a highly characteristic feature. The trifluoromethyl group gives rise to several strong C-F stretching bands.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Major Mass Fragments for 4-(Trifluoromethyl)phenylacetonitrile (Electron Ionization)

| m/z Value | Proposed Fragment Identity | Relative Abundance |

| 185 | [M]⁺ (Molecular Ion) | High |

| 184 | [M-H]⁺ | Moderate |

| 166 | [M-F]⁺ (Loss of a fluorine atom) | Low |

| 116 | [M-CF₃]⁺ (Loss of trifluoromethyl group) | High |

| 89 | [C₇H₅]⁺ (Tropylium ion derivative) | Moderate |

Data sourced from the PubChem and NIST databases.[3][4] The molecular ion peak at m/z 185 confirms the molecular weight of the compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectral data acquisition. The following are generalized protocols applicable to the analysis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

¹⁹F NMR: Acquire with proton decoupling to simplify the spectra. ¹⁹F is a highly sensitive nucleus, often requiring fewer scans than ¹³C NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in ¹H and ¹⁹F NMR to determine the relative number of nuclei.

IR Spectroscopy

-

Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method for solids and liquids. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate. This is automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place a small amount of the sample directly on the ATR crystal or use the prepared salt plate.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar DB-5ms column).

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The logical flow from sample to final structural confirmation can be visualized to better understand the interplay of these analytical techniques.

Caption: Workflow for spectroscopic analysis and structure elucidation.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This document is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile that serves as a versatile building block in medicinal chemistry and materials science.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol [2] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 222-223 °C[3] |

| Flash Point | 107.78 °C[3] |

| Density | 1.364 g/cm³[3] |

| CAS Number | 80141-94-2[2] |

Safety and Hazard Information

Proper handling of this compound is crucial due to its potential health hazards. The following table summarizes its classification and associated risks.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] | |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[2] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3] | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[3] |

Precautionary Measures

When working with this compound, the following precautionary statements should be strictly followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

In case of exposure, the following first-aid procedures should be implemented immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4] |

| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous combustion products: Combustion may produce toxic fumes including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[3]

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Wear respiratory protection. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Handle under an inert atmosphere.

-

Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Personal Protective Equipment

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on general methods for the preparation of phenylacetonitriles.[3][5]

Materials and Reagents

-

2-Fluoro-4-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (or Potassium cyanide)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous layer, add water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 5% HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

Fluorinated compounds are of significant interest in drug discovery due to their ability to modulate physicochemical and pharmacokinetic properties of molecules.[1] this compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the nitrile group can be a precursor to other functional groups or act as a pharmacophore itself.

Caption: Potential role in modulating a generic signaling pathway.

Disclaimer

This document is intended for informational purposes only and is not a substitute for professional safety training and judgment. The user is solely responsible for all decisions regarding the safe handling of this chemical. The information provided is believed to be accurate but is not warranted to be so. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

Solubility Profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related molecules to predict its solubility characteristics. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of a new chemical entity, such as this compound, in a laboratory setting.

Predicted Solubility Characteristics

Based on the chemical structure of this compound, which features a polar nitrile group and a highly fluorinated phenyl ring, a qualitative solubility profile can be inferred. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. Consequently, this compound is expected to exhibit limited solubility in aqueous and polar protic solvents. Conversely, it is predicted to be more soluble in non-polar organic solvents. This behavior is consistent with observations for other fluorinated phenylacetonitrile derivatives.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound is not publicly available. The following table is provided as a template for researchers to populate with experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 N Hydrochloric Acid | 25 | Shake-Flask | ||

| 0.1 N Sodium Hydroxide | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a new chemical entity, such as this compound, using the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dichloromethane, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Spatula

-

Pipettes and pipette tips

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and other necessary glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure only the dissolved compound is measured.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a new chemical entity.

Caption: A flowchart of the experimental workflow for determining the solubility of a chemical compound.

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. This technical guide provides an in-depth overview of the chemical properties, a detailed synthetic protocol, and the potential applications of this versatile chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Chemical Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| CAS Number | 239087-11-7 |

| Appearance | Not specified in readily available sources |

| Boiling Point | Not specified in readily available sources |

| Melting Point | Not specified in readily available sources |

| Purity | Typically ≥97% |

Synthesis of this compound

A plausible multi-step synthesis of this compound is outlined below, starting from commercially available 4-(trifluoromethyl)aniline. This synthetic route is based on established and reliable organic transformations.

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline

Step 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

-

Diazotization: Dissolve 2-Fluoro-4-(trifluoromethyl)aniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. The product can be extracted with an organic solvent and purified by distillation or chromatography.

Step 3: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl bromide

-

Dissolve 2-Fluoro-4-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent. A common method is the use of phosphorus tribromide (PBr₃). Alternatively, a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) can be employed for a milder reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography or distillation will afford the final product, this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell membrane permeability. Phenylacetonitrile derivatives are common precursors to a variety of heterocyclic compounds and substituted phenethylamines, which are prevalent motifs in many drug classes.

While a specific, publicly available synthesis of a marketed drug explicitly detailing the use of this compound was not identified in the conducted search, its structural motifs are present in several classes of therapeutic agents, particularly kinase inhibitors. The general role of such an intermediate in the synthesis of a hypothetical kinase inhibitor is depicted below.

Role as a Chemical Intermediate in Kinase Inhibitor Synthesis

Caption: Generalized workflow for the use of the title compound in kinase inhibitor synthesis.

In a typical synthetic sequence, the nitrile group of this compound can be hydrolyzed to the corresponding phenylacetic acid. This carboxylic acid can then be coupled with a variety of amine-containing fragments to form an amide bond, a key structural feature in many kinase inhibitors. Subsequent chemical transformations, such as cyclization reactions, can then be employed to construct the final heterocyclic core of the target kinase inhibitor.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on safety data sheets for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other specialty chemicals. Its synthesis, while multi-stepped, relies on well-established chemical reactions. The unique substitution pattern on the aromatic ring makes it an attractive building block for introducing fluorine and trifluoromethyl groups, which can confer desirable properties to the target molecules. Further research into the applications of this intermediate is likely to uncover new and valuable uses in various areas of chemical science.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, predicted reactivity, stability profile under various conditions, and standardized protocols for its evaluation.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₉H₅F₄N. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Trifluoromethyl)phenylacetonitrile | 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile |

| CAS Number | 239087-11-7[2] | 2338-75-2[3] | 220227-59-8[4] |

| Molecular Formula | C₉H₅F₄N[2] | C₉H₆F₃N[3] | C₉H₅F₄N[4] |

| Molecular Weight | 203.14 g/mol [2] | 185.15 g/mol [3] | 203.14 g/mol [4] |

| Physical Form | Solid (predicted) | Solid[3] | Not specified |

| Melting Point | Not available | 47-49 °C[3] | Not available |

| Boiling Point | Not available | 131-132 °C @ 20 mmHg[3] | Not available |

| Calculated LogP | Not available | 2.5[5] | 2.6[4] |

Reactivity Profile

The reactivity of this compound is primarily dictated by three functional components: the aromatic ring, the nitrile group, and the benzylic methylene group.

-

Aromatic Ring: The fluorine and trifluoromethyl substituents are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.

-

Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring are acidic and can be removed by a base, forming a carbanion. This carbanion is a key intermediate for various carbon-carbon bond-forming reactions.

Incompatible Materials

Based on the reactivity of similar compounds, this compound should be stored away from:

-

Strong Oxidizing Agents: May lead to vigorous reactions.

-

Strong Reducing Agents: Can potentially reduce the nitrile group.

-

Strong Acids and Bases: Can catalyze hydrolysis of the nitrile group.

Hazardous Decomposition Products

Upon combustion, this compound may produce hazardous gases including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

-

Hydrogen cyanide (HCN)

Stability Profile

Fluorinated compounds are generally characterized by enhanced metabolic and thermal stability.[6][7] The incorporation of a trifluoromethyl group, in particular, is a widely used strategy in drug design to improve the metabolic stability of molecules.[8]

General Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Protect from light and moisture.

The stability of this compound should be systematically evaluated using forced degradation studies to understand its intrinsic stability and to identify potential degradation products.

Experimental Protocols for Stability and Reactivity Assessment

The following are generalized protocols for assessing the stability of a pharmaceutical intermediate like this compound, based on ICH guidelines.[2][9][10]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][9]

Objective: To generate degradation products by exposing the compound to stress conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.

-

Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid material above its expected accelerated stability storage temperature (e.g., 60°C, 80°C, or higher).

-

Photostability: Exposing the solid or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions for a defined period.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Aim for 5-20% degradation of the active substance to ensure that the secondary degradation products are not generated in significant amounts.[2]

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a chemical intermediate.

Potential Reactivity and Degradation Pathways

Caption: Potential reactivity and degradation pathways.

Conclusion

This compound is a versatile chemical intermediate with a reactivity profile dominated by its nitrile, benzylic methylene, and electron-deficient aromatic functionalities. Its stability is enhanced by the presence of the trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals for improving metabolic resistance. A thorough understanding of its stability and reactivity, guided by systematic forced degradation studies, is crucial for its effective use in the development of new, safe, and efficacious products.

References

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. longdom.org [longdom.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemclinix.com [alfa-chemclinix.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Commercial Sourcing and Technical Guide for 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and drug discovery. This document details commercial suppliers, provides technical data, outlines a general experimental protocol for the synthesis of related compounds, and discusses its application in the development of novel therapeutics.

Commercial Suppliers

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from key vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cenmed | This compound | 239087-11-7 | C₉H₅F₄N | ≥97% | 5g |

| CymitQuimica | This compound | 239087-11-7 | C₉H₅F₄N | 98% | 100mg, 250mg, 1g, 5g |

Note: Isomers of this compound, such as 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, are available from other suppliers including Oakwood Chemical and Amerigo Scientific. Researchers should verify the CAS number to ensure they are ordering the correct isomer for their specific application.

Applications in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely utilized strategy in modern drug design to enhance a compound's pharmacological profile. These modifications can significantly impact properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] this compound serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The phenylacetonitrile scaffold itself is a common feature in various biologically active compounds.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to the commercial suppliers, a general method for the synthesis of substituted phenylacetonitriles can be adapted. The following is a representative protocol for the cyanation of a substituted benzyl halide.

Synthesis of Substituted Phenylacetonitriles via Nucleophilic Substitution

This protocol describes the synthesis of a phenylacetonitrile derivative from the corresponding benzyl bromide.

Materials:

-

Substituted benzyl bromide (e.g., 2-Fluoro-4-(trifluoromethyl)benzyl bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the substituted benzyl bromide in a mixture of ethanol and water.

-

Add sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with a significant volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography to yield the desired phenylacetonitrile.[3]

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and synthesis processes, the following diagrams have been generated.

Caption: Sourcing workflow for acquiring chemical reagents.

Caption: A generalized pathway for the synthesis of phenylacetonitriles.

References

The Rising Profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that is emerging as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered lipophilicity, metabolic stability, and electronic characteristics, make it a highly sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the potential applications of this compound, supported by inferred synthetic protocols and a summary of its role in the development of cutting-edge chemical entities.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile [1]

| Property | Value |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 203.03581181 Da |

| Topological Polar Surface Area | 23.8 Ų |

| Heavy Atom Count | 14 |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis of this compound is not prominently published. However, a standard and widely applicable method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.[2] Based on the synthesis of the analogous o-trifluoromethylphenylacetonitrile, a representative protocol for the preparation of this compound from 2-fluoro-4-(trifluoromethyl)benzyl bromide can be proposed.[3]

Inferred Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.[3]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzyl bromide

-

Potassium cyanide (or sodium cyanide)

-

Ethanol

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.

-

Add an excess of potassium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours, as in the reference protocol).[3] The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with a large volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Potential Research Applications

The primary application of this compound in research is as a key intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties. The "2-fluoro-4-(trifluoromethyl)phenyl" moiety has been identified in several patented compounds, indicating the importance of its precursors.

Synthesis of PRMT5 Inhibitors for Cancer Therapy

Protein Arginine Methyltransferase 5 (PRMT5) is a validated target in oncology, and its inhibition has shown promise in the treatment of various cancers. Several patent applications for PRMT5 inhibitors describe molecules containing the 2-fluoro-4-(trifluoromethyl)phenyl group. Although the synthesis of the intermediate is not always detailed, its presence in the final product points to its crucial role. These inhibitors are designed to be potent and selective, and the specific substitution pattern of the phenyl ring is often critical for achieving the desired pharmacological profile.

Development of Nuclear Receptor Modulators

The 2-fluoro-4-(trifluoromethyl)phenyl scaffold has been incorporated into compounds designed as nuclear receptor modulators. These modulators can target a variety of receptors and have potential applications in the treatment of metabolic diseases, inflammation, and cancer. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can influence the binding affinity and selectivity of the final compound for its target receptor.

Preparation of Sodium Channel Inhibitors

Compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl group have also been investigated as sodium channel inhibitors. These inhibitors have potential therapeutic uses in the management of pain, epilepsy, and other neurological disorders. The specific fluorination pattern of the aromatic ring can impact the interaction of the molecule with the sodium channel protein.

The logical relationship for the application of this compound as a synthetic intermediate is depicted in the following diagram.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. While detailed public data on this specific compound is limited, its structural motifs are present in a number of patented, biologically active molecules. The inferred synthetic route via cyanation of the corresponding benzyl bromide is a plausible and established method for its preparation. As research into fluorinated compounds continues to expand, the demand for and applications of specialized building blocks like this compound are expected to grow, making it a compound of considerable interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material. The inclusion of a fluorine atom and a trifluoromethyl group on the phenyl ring makes this reagent a valuable building block for introducing these moieties into new chemical entities, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

Introduction to the Reactivity of this compound

This compound is an activated phenylacetonitrile derivative. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the acidity of the benzylic protons, facilitating the formation of a carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions. The nitrile group itself can also undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine. Furthermore, the activated nature of the molecule makes it a suitable component in cyclocondensation reactions for the synthesis of heterocyclic systems.

Application Note 1: Synthesis of Novel Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol details the use of this compound as the active methylene component in the Gewald reaction, leading to the formation of a novel 2-amino-3-cyano-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiophene derivative.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Cyclohexanone

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq).

-

Add ethanol as the solvent (approximately 10 mL per gram of phenylacetonitrile).

-

To this stirred suspension, add morpholine (0.5 eq) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Data Presentation:

| Compound | Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Physical State |

| 2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | This compound | Cyclohexanone, Sulfur | Morpholine | Ethanol | 4 | 75-85 | Yellow Solid |

Note: Yields are hypothetical and based on typical Gewald reactions. Actual yields may vary.

Experimental Workflow:

Caption: Workflow for the synthesis of a novel 2-aminothiophene.

Application Note 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetic Acid via Nitrile Hydrolysis

The nitrile functionality of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation provides a straightforward route to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (approximately 20 mL per gram of nitrile).

-

Add sodium hydroxide pellets (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. The product can be further purified by recrystallization if necessary.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Physical State |

| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | This compound | NaOH, HCl | Ethanol/Water | 6 | 85-95 | White Solid |

Note: Yields are hypothetical and based on typical nitrile hydrolysis reactions. Actual yields may vary.

Signaling Pathway Diagram (Logical Relationship):

Caption: Logical pathway for the hydrolysis of the nitrile.

References

Application Notes and Protocols: The Role of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in the Development of the BTK Inhibitor Rilzabrutinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material in the synthesis of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib. This document includes in vitro and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a critical building block in the synthesis of rilzabrutinib (formerly PRN1008), an oral, reversible covalent inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a crucial signaling enzyme in B-cells and other immune cells, making it a key target for the treatment of various autoimmune diseases and B-cell malignancies.[3][4] Rilzabrutinib has shown significant promise in clinical trials for immune thrombocytopenia (ITP) and other immune-mediated disorders.[5][6] The unique substitution pattern of the phenyl ring in this compound is essential for the desired potency and selectivity of rilzabrutinib.

Quantitative Data

The following tables summarize the in vitro potency and clinical efficacy of rilzabrutinib.

Table 1: In Vitro Inhibitory Activity of Rilzabrutinib

| Target | IC50 (nM) | Reference |

| Bruton's tyrosine kinase (BTK) | 1.3 | [7] |

| Tec kinase | 0.8 | [7] |

| BTK (C481S mutant) | 1.2 | [8] |

Table 2: Clinical Trial Data for Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase 3 Study

| Endpoint | Rilzabrutinib (n=133) | Placebo (n=69) | p-value | Reference |

| Durable Platelet Response | 23% | 0% | <0.0001 | [5] |

| Overall Platelet Response | 65% | 33% | - | [5] |

| Median Time to First Platelet Response | 36 days | Not Achieved | <0.0001 | [5] |

Signaling Pathway

Rilzabrutinib targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. It also plays a role in Fcγ receptor (FcγR) signaling in macrophages. By inhibiting BTK, rilzabrutinib effectively blocks the downstream signaling cascades that lead to B-cell proliferation and autoantibody production, as well as macrophage-mediated phagocytosis of antibody-coated platelets.[9][10]

References

- 1. (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile | C36H40FN9O3 | CID 118325989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]

- 3. What is Rilzabrutinib used for? [synapse.patsnap.com]

- 4. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and key reactions of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target compounds, making it a valuable intermediate in the development of novel therapeutics and advanced materials.

Chemical Properties and Safety Information

| Property | Value |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| CAS Number | 239087-11-7 |

Safety Precautions: this compound is a potentially hazardous chemical. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the corresponding benzyl bromide via a nucleophilic substitution reaction with a cyanide salt. The reaction conditions are adapted from established procedures for similar trifluoromethylated phenylacetonitriles.[1]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol, absolute

-

Water, deionized

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add sodium cyanide (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.